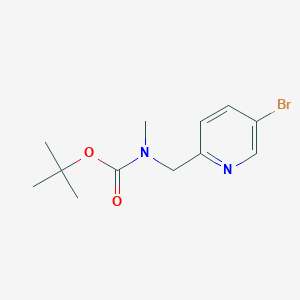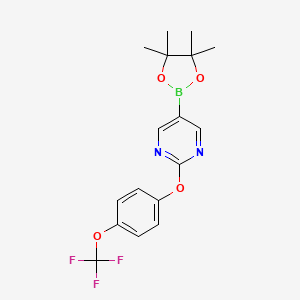![molecular formula C13H22N2O B8061207 rel-cyclohexyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone](/img/structure/B8061207.png)
rel-cyclohexyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-cyclohexyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone is a fascinating compound characterized by a cyclohexyl ring and a hexahydropyrrolo[3,4-c]pyrrol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of rel-cyclohexyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone typically involves multiple steps. One common method includes:
Starting with Cyclohexanone: The synthesis begins with cyclohexanone, which undergoes a series of transformations, such as reduction and cyclization, to form the cyclohexyl group.
Formation of the Hexahydropyrrolo[3,4-c]pyrrol Ring: Using a precursor like hexahydropyrrolo[3,4-c]pyrrol, the target ring system is constructed through a combination of cyclization and reduction reactions.
Coupling Reactions: The final step involves coupling the cyclohexyl group with the hexahydropyrrolo[3,4-c]pyrrol unit under specific conditions using reagents like coupling agents.
Industrial Production Methods: Scaling up to industrial production often involves optimizing the reaction conditions to ensure high yield and purity. This may include employing advanced techniques such as flow chemistry and using specialized catalysts to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Rel-cyclohexyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone is known to undergo several types of reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions, particularly involving the cyclohexyl group, can be achieved using reducing agents like sodium borohydride.
Substitution: Various substitution reactions can occur at different positions on the cyclohexyl and pyrrolo[3,4-c]pyrrol rings, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride under controlled temperatures.
Substitution: Halogenating agents (like bromine or chlorine), nucleophiles (such as amines or alcohols).
Major Products Formed: The major products of these reactions include oxidized or reduced forms of the original compound, as well as various substituted derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Rel-cyclohexyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone has numerous scientific research applications:
Chemistry: Utilized in the study of complex organic reactions and synthesis of new materials.
Biology: Explored for its potential interactions with biological systems, particularly in enzyme inhibition studies.
Medicine: Investigated for potential therapeutic properties, such as acting as a drug precursor or modifying agent.
Industry: Used in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of rel-cyclohexyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone involves its interaction with specific molecular targets. These interactions can include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites, thereby influencing biochemical pathways.
Molecular Pathways: It may affect signal transduction pathways by interacting with receptors or other signaling molecules, leading to altered cellular responses.
Vergleich Mit ähnlichen Verbindungen
Rel-cyclohexyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone can be compared to other similar compounds in terms of its structural features and reactivity:
Cyclohexyl-based Compounds: Compounds like cyclohexylamine and cyclohexanol share the cyclohexyl ring but differ in functional groups and reactivity.
Pyrrolo[3,4-c]pyrrol Derivatives: Other derivatives of pyrrolo[3,4-c]pyrrol, such as hexahydropyrrolo[3,4-c]pyrrolcarboxylate, exhibit different reactivity and applications due to variations in their molecular structure.
Conclusion
This compound is a compound of significant interest due to its unique structural properties and wide-ranging applications in scientific research. Its synthesis, reactivity, and mechanisms of action continue to be areas of active investigation, promising further advancements in various fields.
Eigenschaften
IUPAC Name |
[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-cyclohexylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c16-13(10-4-2-1-3-5-10)15-8-11-6-14-7-12(11)9-15/h10-12,14H,1-9H2/t11-,12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEXAMGNEUAGCV-TXEJJXNPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CC3CNCC3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(=O)N2C[C@H]3CNC[C@H]3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(Pyridin-3-yl)-1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B8061199.png)
![1-((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3,3-dimethylbutan-1-one](/img/structure/B8061209.png)
![Cyclopentyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone](/img/structure/B8061217.png)
![((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(2-methylfuran-3-yl)methanone](/img/structure/B8061221.png)
![((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(3-methylfuran-2-yl)methanone](/img/structure/B8061222.png)
![2-Ethyl-1-((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)butan-1-one](/img/structure/B8061223.png)
